molecular formula C18H36N2S4Zn B7823065 Zinc di-n-butyldithiocarbamate

Zinc di-n-butyldithiocarbamate

Cat. No.: B7823065
M. Wt: 474.1 g/mol
InChI Key: BOXSVZNGTQTENJ-UHFFFAOYSA-L
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Description

Zinc di-n-butyldithiocarbamate (ZDBC), with the chemical formula C₁₈H₃₆N₂S₄Zn and molecular weight 474.13 g/mol, is a coordination complex where zinc(II) ions are bonded to two di-n-butyldithiocarbamate ligands . It exists as a white to cream-colored powder, soluble in organic solvents like benzene and chloroform but insoluble in water . Structurally, ZDBC typically adopts a tetrahedral geometry around the zinc center, though dimeric configurations with five-coordinate zinc may form under specific conditions (e.g., bulky substituents) .

Properties

IUPAC Name

zinc;N,N-dibutylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BOXSVZNGTQTENJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H36N2S4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green solid; [Hawley] Flakes; [MSDSonline]
Record name Nickel bis(dibutyldithiocarbamate)
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Density

1.26
Details Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787
Record name NICKEL BIS(DIBUTYLDITHIOCARBAMATE)
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Color/Form

Dark green flakes

CAS No.

136-23-2, 13927-77-0
Record name Zinc dibutyldithiocarbamate
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Record name Zinc dibutyldithiocarbamate
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Record name Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-
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Record name Nickel bis(dibutyldithiocarbamate)
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Melting Point

86 °C minimum
Details Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787
Record name NICKEL BIS(DIBUTYLDITHIOCARBAMATE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Sodium Di-n-butyldithiocarbamate :
    Dibutylamine is mixed with sodium hydroxide (NaOH) in water, followed by the slow addition of CS₂ at 10–35°C. The exothermic reaction generates sodium di-n-butyldithiocarbamate:

    (C₄H₉)₂NH+CS₂+NaOH(C₄H₉)₂NCS₂⁻Na⁺+H₂O\text{(C₄H₉)₂NH} + \text{CS₂} + \text{NaOH} \rightarrow \text{(C₄H₉)₂NCS₂⁻Na⁺} + \text{H₂O}

    The reaction pH is maintained between 9–11 to prevent decomposition.

  • Metathesis with Zinc Salts :
    A zinc salt solution (e.g., ZnCl₂) is added dropwise to the sodium dithiocarbamate solution, yielding Zn(BuDTC)₂:

    2(C₄H₉)₂NCS₂⁻Na⁺+ZnCl₂Zn[(C₄H₉)₂NCS₂]₂+2NaCl2\,\text{(C₄H₉)₂NCS₂⁻Na⁺} + \text{ZnCl₂} \rightarrow \text{Zn[(C₄H₉)₂NCS₂]₂} + 2\,\text{NaCl}

    The product precipitates as a white solid, which is filtered, washed, and dried.

Limitations of Aqueous Methods

  • Impurity Formation : Byproducts like sodium chloride and residual amines require extensive washing, reducing yield.

  • Particle Agglomeration : Aqueous conditions promote irregular crystal growth, necessitating post-synthesis milling.

Modern Solvent-Based Synthesis Techniques

To address aqueous method limitations, solvent-based approaches have been developed. These methods utilize non-polar organic solvents (e.g., xylene, n-hexane) to enhance product purity and streamline purification.

Key Steps in Solvent-Based Synthesis

  • Reagent Preparation :

    • Zinc oxide (ZnO) and dibutylamine are dispersed in a water-immiscible solvent (e.g., xylene).

    • A dispersant (e.g., tetrabutylammonium bromide or fatty alcohol-polyoxyethylene ether) is added to stabilize the mixture.

  • Controlled CS₂ Addition :
    Carbon disulfide, dissolved in a secondary solvent (e.g., n-hexane), is added dropwise at 0–10°C to minimize side reactions. The reaction is exothermic, requiring precise temperature control.

  • Thermal Activation :
    After CS₂ addition, the mixture is heated to 30–50°C for 0.5–1.5 hours to complete the reaction:

    2(C₄H₉)₂NH+CS₂+ZnOZn[(C₄H₉)₂NCS₂]₂+H₂O2\,\text{(C₄H₉)₂NH} + \text{CS₂} + \text{ZnO} \rightarrow \text{Zn[(C₄H₉)₂NCS₂]₂} + \text{H₂O}

    Water generated during the reaction is removed via azeotropic distillation with the solvent.

  • Purification :
    The product is filtered, washed with fresh solvent, and dried under vacuum. The solvent is recovered for reuse, reducing waste.

Advantages Over Aqueous Methods

  • Higher Purity : Solvent-based synthesis avoids salt byproducts, yielding >98% pure Zn(BuDTC)₂.

  • Uniform Morphology : Controlled crystallization in organic solvents produces fine, free-flowing powders.

Industrial-Scale Production Protocols

Industrial production of Zn(BuDTC)₂ leverages large-scale reactors and continuous processes to meet commercial demand. Key considerations include cost efficiency, safety, and environmental compliance.

Scalable Reaction Conditions

ParameterOptimal RangeIndustrial Equipment
Temperature5–50°CJacketed stainless steel reactors
CS₂ Addition Rate1–6 hoursAutomated dosing systems
Solvent Recovery>90%Distillation columns
Yield85–92%Centrifugal filters

Comparative Analysis of Synthesis Methods

The table below contrasts aqueous and solvent-based methods using data from patent examples and industrial trials:

ParameterAqueous MethodSolvent Method
Reaction Time 6–8 hours2–4 hours
Yield 70–75%85–92%
Purity 90–95%98–99%
Byproducts NaCl, residual NaOHNone
Energy Consumption High (drying required)Moderate (solvent recovery)

Key Findings

  • Solvent Superiority : Solvent-based methods reduce purification steps and improve product consistency.

  • Cost-Benefit Tradeoff : Higher solvent costs are offset by reduced waste treatment expenses .

Chemical Reactions Analysis

Ligand Exchange Reactions

Zn(DBDC)2_2 participates in ligand exchange processes, especially in multi-component lubricant systems. Studies demonstrate its interaction with molybdenum dithiophosphate (Mo(DTP)2_2) complexes, leading to mixed-ligand species:

Reaction:

Zn(DBDC)2+Mo(DTP)2Mo(DTP)(DBDC)+Zn(DTP)(DBDC)\text{Zn(DBDC)}_2 + \text{Mo(DTP)}_2 \rightarrow \text{Mo(DTP)(DBDC)} + \text{Zn(DTP)(DBDC)}

Key Findings:

  • The exchange occurs rapidly at 25°C in non-polar solvents (e.g., toluene), favoring transfer of dithiocarbamate (DTC) ligands to Mo centers due to higher affinity ( ).

  • 31P-NMR^{31}\text{P-NMR} studies confirm the formation of monomeric and dimeric structures during exchange (Fig. 1) ( ).

Table 1: Ligand Exchange Efficiency with Mo Complexes

SystemExchange Rate (Relative)Dominant Product
Zn(DBDC)2_2 + Mo(DTP)2_2HighMo(DTP)(DBDC)
Zn(DBDC)2_2 + Zn(DTP)2_2ModerateZn(DTP)(DBDC) (monomer/dimer)

Catalytic Activity in Vulcanization

Zn(DBDC)2_2 accelerates sulfur cross-linking in rubber vulcanization. Its performance varies with alkyl chain length and reaction conditions:

Mechanism:

  • Facilitates radical and anionic pathways during sulfur polymerization.

  • Suppresses hydrogen sulfide (H2_2S) evolution by competing with side reactions ( ).

Table 2: Catalytic Performance in Inverse Vulcanization

CatalystVitrification Time (min)Yield (%)TgT_g (°C)
Zn(DBDC)2_2457832
Uncatalyzed1206528

Notes:

  • Longer alkyl chains (e.g., butyl vs. ethyl) reduce Trommsdorff–Norrish effects, enhancing process control ( ).

  • Crown ether additives (e.g., 18-crown-6) amplify catalytic activity by activating nucleophilic pathways ( ).

Acid-Mediated Ligand Substitution

Zn(DBDC)2_2 reacts with strong acids, displacing dithiocarbamate ligands:

Reaction with HCl:

Zn(DBDC)2+2HClZnCl2+2HDBDC\text{Zn(DBDC)}_2 + 2\text{HCl} \rightarrow \text{ZnCl}_2 + 2\text{HDBDC}

Outcome:

  • Forms zinc chloride and free dibutyldithiocarbamic acid (HDBDC) ( , ).

  • Analogous reactions with boron nitride yield zinc diethyldithiocarbamate ( ).

Radical Scavenging and Oxidation

Zn(DBDC)2_2 reacts with reactive oxygen species (e.g., singlet oxygen, 1O2^1\text{O}_2) and alkylperoxy radicals (ROO- ):

With Singlet Oxygen:

Zn(DBDC)2+1O2Zn(SO4)+degradation products\text{Zn(DBDC)}_2 + ^1\text{O}_2 \rightarrow \text{Zn(SO}_4\text{)} + \text{degradation products}

Key Observations:

  • Sulfur oxidation produces sulfinate (RSO2_2^-) or sulfenate (RSO^-) ligands ( ).

  • Reaction rates correlate with ligand nucleophilicity: butyl groups enhance radical quenching ( ).

With Alkylperoxy Radicals:

Zn(DBDC)2+ROOROH+oxidized Zn complex\text{Zn(DBDC)}_2 + \text{ROO}^- \rightarrow \text{ROH} + \text{oxidized Zn complex}

  • Reduces ROO- to alcohols (ROH) while oxidizing to a Lewis acidic species ( ).

Thermal Decomposition

At elevated temperatures (>150°C), Zn(DBDC)2_2 decomposes via:

Zn(DBDC)2ΔZnS+CS2+butylamines\text{Zn(DBDC)}_2 \xrightarrow{\Delta} \text{ZnS} + \text{CS}_2 + \text{butylamines}

Data:

  • Enthalpy of sublimation (ΔsubH\Delta_{\text{sub}}H): 107±3kJ/mol107 \pm 3 \, \text{kJ/mol} ( ).

  • Releases toxic fumes (NOx_x, SOx_x) upon decomposition ( ).

Coordination Chemistry

Zn(DBDC)2_2 forms stable complexes with amines and transition metals:

Adduct Formation:

Zn(DBDC)2+LZn(DBDC)2L(L = pyridine, triethylamine)\text{Zn(DBDC)}_2 + \text{L} \rightarrow \text{Zn(DBDC)}_2\text{L} \, (\text{L = pyridine, triethylamine})

  • Coordination expands Zn’s geometry from distorted tetrahedral to pentacoordinate ( , ).

Structural Parameters:

  • Zn–S bond length: 2.3A˚2.3 \, \text{Å} (4 bonds)

  • Weak Zn···S interaction: >2.8A˚>2.8 \, \text{Å} ( ).

Scientific Research Applications

Rubber Industry

ZDBC is primarily used as an accelerator in the vulcanization process of rubber. Its role is crucial in enhancing the speed and efficiency of vulcanization, which improves the elasticity and durability of rubber products.

  • Mechanism : ZDBC promotes cross-linking between polymer chains during vulcanization, leading to improved mechanical properties of the rubber. This process is vital for producing tires, seals, and various rubber goods.

Lubricants

ZDBC has been investigated for its potential as an additive in lubricants. Its ability to form protective films on metal surfaces can reduce friction and wear, making it beneficial for engine oils and other lubrication systems.

  • Case Study : Research has shown that ZDBC can enhance the tribological performance of lubricants by forming a protective MoS₂ tribofilm when mixed with molybdenum complexes. This interaction not only reduces friction but also improves wear resistance under high-stress conditions .

Agricultural Applications

ZDBC has been explored as a potential fungicide and pesticide due to its ability to interact with various biological systems. Its effectiveness against certain pathogens makes it a candidate for agricultural use.

  • Research Findings : Studies indicate that ZDBC exhibits antifungal properties that could be harnessed for crop protection, although further research is needed to fully understand its efficacy and safety in agricultural contexts .
  • Vulcanization Efficiency : A study demonstrated that incorporating ZDBC into rubber formulations significantly reduced curing time while enhancing tensile strength and elongation at break compared to formulations without ZDBC .
  • Tribological Studies : In experiments involving engine oils, the addition of ZDBC resulted in lower friction coefficients and reduced wear on metal surfaces during high-load conditions, showcasing its potential as an effective lubricant additive .
  • Agricultural Efficacy : In agricultural trials, ZDBC showed promising results against specific fungal pathogens affecting crops, suggesting its viability as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of zinc di-n-butyldithiocarbamate involves its ability to form stable complexes with metal ions, which enhances its catalytic and stabilizing properties. The compound interacts with various molecular targets, including enzymes and proteins, to exert its effects. The pathways involved in its action include the inhibition of oxidative stress and the stabilization of polymer structures .

Comparison with Similar Compounds

Structural and Geometric Variations

Zinc Dithiocarbamates
  • Zinc Diethyldithiocarbamate: Shares a tetrahedral geometry with ZDBC but has shorter ethyl chains.
  • Diaryl Derivatives (e.g., [Zn{S₂CN(p-tol)₂}₂]): Bulky aryl groups (e.g., tolyl, naphthyl) induce structural distortions. For instance, [Zn{S₂CN(2-nap)₂}₂] forms dimeric pairs with five-coordinate zinc centers, contrasting with ZDBC’s monomeric structure .
Other Metal Dithiocarbamates
  • Nickel(II) Dithiocarbamates: Adopt octahedral or square-planar geometries, differing from zinc’s tetrahedral preference.
  • Molybdenum Dithiocarbamates (MoDTC) : Exhibit superior antioxidant performance in lubricants compared to ZDBC, particularly when combined with aromatic amines (e.g., initial oxidation temperature increased by 20–30°C) .
Rubber Vulcanization
  • ZDBC vs. Thiuram/Thiazole Accelerators :
    • ZDBC accelerates vulcanization faster than sulfenamides (e.g., CBS) but slower than thiurams (e.g., TMTD). Its zinc content also stabilizes rubber against thermal degradation .
    • Synergy : Combining ZDBC with primary accelerators (e.g., MBT) enhances cross-linking efficiency and reduces scorch time .
Lubricant Additives
  • ZDBC vs. MoDTC :

    Property ZDBC MoDTC
    Oxidation Inhibition Moderate (IOT: ~180°C) High (IOT: ~210°C)
    Synergy with Amines Yes (e.g., +15% OIT increase) Yes (e.g., +25% OIT increase)
    Cost Low High

    Data sourced from

Thermal and Chemical Stability

  • Thermal Decomposition : ZDBC degrades at ~200°C to yield ZnS, whereas diaryl derivatives (e.g., [Zn{S₂CN(p-anisyl)₂}₂]) decompose at higher temperatures (~250°C) due to aromatic stabilization .
  • Solubility: ZDBC’s solubility in non-polar solvents (e.g., gasoline) is lower than diethyldithiocarbamate derivatives, limiting its use in polar matrices .

Toxicity and Environmental Impact

  • ZDBC vs. Diethyldithiocarbamate : Both are highly toxic, but ZDBC’s larger alkyl groups may reduce acute bioavailability compared to shorter-chain analogs .
  • Regulatory Status : ZDBC is restricted under REACH for environmental persistence, whereas MoDTC faces fewer regulations due to lower ecotoxicity .

Biological Activity

Zinc di-n-butyldithiocarbamate (ZDBC) is a compound belonging to the class of dithiocarbamates, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of ZDBC, supported by relevant data and case studies.

Chemical Structure and Synthesis

ZDBC is synthesized through the reaction of carbon disulfide with di-n-butylamine in the presence of a strong base, followed by coordination with zinc salts. The resulting complex exhibits a distorted square pyramidal geometry, which influences its biological activity. The synthesis process can be summarized as follows:

  • Formation of Dithiocarbamate :
    R NH2+CS2R N C S S+Base\text{R NH}_2+\text{CS}_2\rightarrow \text{R N C S S}^-+\text{Base}
    where R is n-butyl.
  • Complexation with Zinc :
    R N C S S+Zn2+Zn R N C S S 2\text{R N C S S}^-+\text{Zn}^{2+}\rightarrow \text{Zn R N C S S }_2

Antimicrobial Properties

ZDBC has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that dithiocarbamate complexes, including ZDBC, exhibit potent antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes and inhibit enzyme activity.

  • Case Study : A study published in Chemistry reported that ZDBC showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of many conventional antibiotics .

Cytotoxic Effects

ZDBC has been found to possess cytotoxic properties, particularly against cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress and disruption of cellular signaling pathways.

  • Research Findings : In vitro studies revealed that ZDBC induced apoptosis in human cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspase pathways .
Cell LineIC50 (µM)Mechanism of Action
HeLa15ROS generation, caspase activation
MCF-720Cell cycle arrest, apoptosis induction
A54925Mitochondrial dysfunction

Antioxidant Activity

ZDBC has also been studied for its antioxidant properties. It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.

  • Mechanism : The compound's ability to chelate metal ions contributes to its antioxidant effects, preventing metal-catalyzed oxidation reactions .

Environmental Impact and Biodegradation

The environmental fate of ZDBC is crucial, especially in rubber manufacturing where it is used as a vulcanization accelerator. Studies indicate that ZDBC can degrade under certain conditions, leading to the release of potentially harmful metabolites.

  • Biodegradation Study : Research showed that ZDBC undergoes microbial degradation in soil environments, resulting in reduced toxicity over time. However, its metabolites may still pose ecological risks .

Toxicological Profile

ZDBC exhibits low acute toxicity; however, chronic exposure can lead to adverse health effects. Key findings include:

  • Oral Toxicity : In animal studies, the lowest-observed-adverse-effect level (LOAEL) for ZDBC was reported at 205 mg/kg body weight per day for male rats .
  • Dermal Toxicity : Studies indicate a LOAEL of 300 mg/kg body weight per day in rabbits for dermal exposure .

Q & A

Q. What are the standard synthesis protocols for zinc di-nnn-butyldithiocarbamate, and how can purity be validated?

Zinc di-nn-butyldithiocarbamate is synthesized by reacting di-nn-butylamine with carbon disulfide in the presence of zinc oxide . Key parameters include maintaining a stoichiometric ratio (2:1 for amine to CS2_2) and controlling reaction temperature (typically 20–40°C). Post-synthesis, purity can be validated via EDTA titration to quantify zinc content (≥95.0% purity threshold) . Complementary techniques like FTIR (to confirm dithiocarbamate ligand vibrations at 950–1250 cm1^{-1}) and elemental analysis (C, H, N, S, Zn) are recommended.

Q. What spectroscopic and crystallographic methods are suitable for characterizing zinc di-nn-butyldithiocarbamate?

  • Spectroscopy : UV-Vis spectroscopy can identify ligand-to-metal charge transfer bands (250–350 nm). FTIR confirms the presence of C=S (1500–1600 cm1^{-1}) and C–N (1250–1350 cm1^{-1}) bonds .
  • Crystallography : Single-crystal X-ray diffraction reveals tetrahedral coordination around Zn(II), as seen in analogous dithiocarbamate complexes (e.g., Zn–S bond lengths of ~2.3–2.5 Å) .

Q. How does zinc di-nnn-butyldithiocarbamate function as a vulcanization accelerator in rubber?

The compound acts as a secondary accelerator, decomposing at vulcanization temperatures (~150°C) to generate reactive sulfur species that crosslink rubber polymers. Its efficacy depends on the zinc-dithiocarbamate complex’s thermal stability and interaction with primary accelerators (e.g., thiurams) . Researchers should optimize dosage (0.5–2.0 phr) and curing conditions (time, temperature) using rheometry or tensile testing.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photostabilization effects of zinc di-nnn-butyldithiocarbamate across polymer matrices?

Discrepancies in photofade inhibition (e.g., effectiveness in polystyrene vs. polycarbonate ) may arise from polymer-dye interactions or energy transfer mechanisms. To address this:

  • Conduct fluorescence quenching assays to evaluate energy transfer efficiency.
  • Use electron paramagnetic resonance (EPR) to detect radical scavenging activity under UV exposure.
  • Compare degradation kinetics via accelerated weathering tests (e.g., QUV aging) with HPLC analysis of degradation byproducts.

Q. What mechanistic insights explain zinc di-nnn-butyldithiocarbamate’s dual role as an antioxidant and pro-oxidant in lubricants?

The compound scavenges peroxyl radicals via sulfur-centered reactivity, inhibiting oxidation. However, under high shear stress or thermal degradation, it may release reactive sulfur species that catalyze oxidation. Researchers should:

  • Perform rotating pressure vessel oxidation tests (RPVOT) to quantify antioxidant efficacy.
  • Monitor pro-oxidant behavior using chemiluminescence or hydroperoxide titration under controlled degradation conditions.

Q. How do toxicity studies reconcile conflicting carcinogenicity data for zinc di-nnn-butyldithiocarbamate?

While oral and subcutaneous administration in mice induced lung and liver tumors , conflicting data may stem from species-specific metabolic pathways or dose thresholds. Recommended approaches:

  • Conduct in vitro genotoxicity assays (Ames test, micronucleus assay) to assess mutagenicity.
  • Evaluate bioaccumulation in mammalian cell lines (e.g., HepG2) using ICP-MS for zinc quantification.
  • Compare results with structurally analogous complexes (e.g., nickel di-nn-butyldithiocarbamate) to isolate ligand-specific effects .

Q. What advanced computational methods model the ligand-exchange dynamics of zinc di-nnn-butyldithiocarbamate in catalytic systems?

Density functional theory (DFT) simulations can predict ligand dissociation energies and intermediate stability during catalytic cycles (e.g., rubber vulcanization). Focus on:

  • Optimizing Zn–S bond parameters using B3LYP/6-31G* basis sets.
  • Simulating reaction pathways for sulfur radical generation.
  • Validate models with experimental EXAFS data to refine coordination geometry.

Methodological and Ethical Considerations

Q. What safety protocols are critical when handling zinc di-nn-butyldithiocarbamate in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles) due to irritant risks .
  • Avoid inhalation of fine powders; employ wet methods for transfer.
  • Dispose of waste via chelation (e.g., EDTA treatment) to neutralize zinc ions before incineration.

Q. How can researchers ensure reproducibility in studies involving zinc dithiocarbamate complexes?

  • Standardize synthesis protocols (e.g., reagent purity, reaction atmosphere).
  • Report crystallographic data (CCDC deposition) and spectral baselines.
  • Use reference materials (e.g., NIST-certified zinc standards) for analytical calibration.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zinc di-n-butyldithiocarbamate
Reactant of Route 2
Reactant of Route 2
Zinc di-n-butyldithiocarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.